(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid synthesis pathway
(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid
Introduction: The Significance of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in medicinal chemistry and drug discovery. Its unique physicochemical properties—including a well-balanced lipophilic-hydrophilic profile, a pKa value near physiological pH, and a flexible chair-like conformation—make it an invaluable scaffold.[1] In the development of therapeutics, particularly for the central nervous system (CNS), the morpholine moiety is strategically incorporated to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, enhance solubility, and improve permeability across the blood-brain barrier.[2] It can act as an interacting element with biological targets, a rigid scaffold to orient other functional groups, or a tool to optimize a drug candidate's metabolic profile.[3]
This guide provides a detailed technical overview of a robust and efficient synthesis pathway for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a molecule incorporating this privileged scaffold. This compound serves as a versatile building block for the synthesis of more complex molecules, potentially leveraging the favorable attributes of the morpholine ring in drug design and materials science. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols, and present a comprehensive characterization of the intermediates and the final product.
Synthetic Strategy: A Retrosynthetic Approach
The synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid is most logically approached through a nucleophilic substitution pathway. A retrosynthetic analysis reveals a straightforward disconnection at the thioether linkage, identifying a key electrophilic intermediate and a sulfur-based nucleophile.
This analysis dictates a two-step synthetic sequence:
-
Acylation: Synthesis of the electrophile, 2-chloro-1-morpholinoethanone, from morpholine and chloroacetyl chloride.
-
Thioetherification: Nucleophilic substitution of the chloride in 2-chloro-1-morpholinoethanone by the thiol group of mercaptoacetic acid to form the final product.
Part 1: Synthesis of the Electrophilic Intermediate: 2-Chloro-1-morpholinoethanone
The first stage of the synthesis involves the preparation of the key intermediate, 2-chloro-1-morpholinoethanone (CAS: 1440-61-5).[4] This is achieved through a standard acylation of the secondary amine, morpholine, with chloroacetyl chloride.
Principle and Rationale
This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride. The mechanism involves the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, a base is required to neutralize the HCl. In this protocol, anhydrous potassium carbonate serves as an effective and easily removable inorganic base. Toluene is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.[5]
Detailed Experimental Protocol
Materials and Reagents:
-
Morpholine
-
Chloroacetyl chloride
-
Potassium carbonate (anhydrous)
-
Toluene
-
Three-necked flask, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add morpholine (1.00 mL, 11.5 mmol) and toluene (30 mL).[5]
-
Add anhydrous potassium carbonate (3.17 g, 22.9 mmol) to the stirred solution.[5]
-
Cool the flask in an ice bath. Slowly add chloroacetyl chloride (0.91 mL, 11.4 mmol) dropwise to the cooled mixture.[5]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C. Maintain stirring at this temperature for 2 hours.[5]
-
Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble potassium salts.
-
Wash the collected solids with a small amount of toluene.
-
Combine the filtrate and the washings. Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the product.[5]
Data and Characterization
The product, 2-chloro-1-morpholinoethanone, is typically obtained as a white solid.
| Property | Value | Reference |
| CAS Number | 1440-61-5 | [5] |
| Molecular Formula | C₆H₁₀ClNO₂ | [4] |
| Appearance | White solid | [5] |
| Yield | Quantitative (~1.87 g for the described scale) | [5] |
| ¹H-NMR (CDCl₃) | δ 3.51-3.54 (m, 2H), 3.62-3.65 (m, 2H), 3.68-3.74 (m, 4H), 4.07 (s, 2H) | [5] |
Part 2: Synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid
The final step is the formation of the thioether linkage through a nucleophilic substitution reaction between the synthesized 2-chloro-1-morpholinoethanone and mercaptoacetic acid (also known as thioglycolic acid, CAS: 68-11-1).
Principle and Rationale
This transformation proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. Mercaptoacetic acid contains a thiol (-SH) group, which is a potent nucleophile, especially upon deprotonation to the thiolate anion (-S⁻). A base, such as sodium hydroxide, is used to deprotonate both the thiol and the carboxylic acid groups of mercaptoacetic acid, forming a water-soluble dianion. The highly nucleophilic thiolate then attacks the electrophilic carbon atom bonded to the chlorine in 2-chloro-1-morpholinoethanone, displacing the chloride ion and forming the new carbon-sulfur bond. The reaction is typically run in a polar protic solvent like water or ethanol to dissolve the ionic nucleophile. A final acidification step is necessary to protonate the carboxylate group, yielding the final carboxylic acid product.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Chloro-1-morpholinoethanone
-
Mercaptoacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated or 6M)
-
Water (deionized)
-
Ethanol (optional, as co-solvent)
Procedure:
-
In a round-bottom flask, dissolve mercaptoacetic acid (1.0 eq) in water.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.2 eq) while stirring. This ensures the formation of the dianion.
-
Prepare a solution of 2-chloro-1-morpholinoethanone (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or directly if the reaction is homogeneous).
-
Slowly add the solution of 2-chloro-1-morpholinoethanone to the stirred, cold solution of the mercaptoacetic acid salt.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully acidify the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data and Characterization
The final product is a stable solid compound.[6][7]
| Property | Value | Reference |
| CAS Number | 62770-06-3 | [7] |
| Molecular Formula | C₈H₁₃NO₄S | [6] |
| Molecular Weight | 219.26 g/mol | |
| Monoisotopic Mass | 219.05653 Da | [6] |
| Predicted XlogP | -0.4 | [6] |
Safety Considerations
-
Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
-
Mercaptoacetic acid: Corrosive and causes burns. It has a strong, unpleasant odor. Work in a fume hood and use proper PPE. It is readily oxidized by air.[8]
-
Morpholine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Handle with care in a well-ventilated area.[5]
-
Sodium Hydroxide and Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes.
Conclusion
The synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid can be reliably executed via a two-step pathway involving the acylation of morpholine followed by a nucleophilic thioetherification with mercaptoacetic acid. This method utilizes readily available starting materials and employs standard, well-understood organic reactions. The resulting compound, featuring the valuable morpholine scaffold linked to a functionalized acetic acid via a thioether bridge, represents a versatile intermediate for further chemical exploration in drug discovery and materials science.
References
-
Costantino, L., Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][1][2]
-
ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link][3]
-
PubChem. (2-Oxo-morpholin-4-yl)-acetic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. National Center for Biotechnology Information. [Link][6]
-
ChemBK. 2-Chloro-1-(morpholin-4-yl)ethan-1-one. ChemBK. [Link][4]
-
Tetrahedron. (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. Tetrahedron. [Link]
-
Ataman Kimya. MERCAPTOACETIC ACID (THIOGLYCOLIC ACID). Ataman Kimya. [Link]
-
PubChem. Thioglycolic acid. National Center for Biotechnology Information. [Link][8]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 [chemicalbook.com]
- 6. PubChemLite - 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid (C8H13NO4S) [pubchemlite.lcsb.uni.lu]
- 7. 62770-06-3 Cas No. | (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
